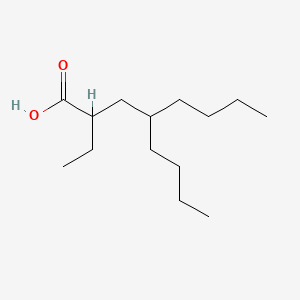
4-Butyl-2-ethyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-ethyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with a butyl group at the fourth position and an ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butyl-2-ethyloctanoic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of 4-butyl-2-ethyloctanol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrolysis of esters or nitriles. The esterification of 4-butyl-2-ethyloctanol with acetic acid, followed by hydrolysis, is a feasible route. Additionally, the carboxylation of Grignard reagents derived from 4-butyl-2-ethyloctyl halides can also be employed .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-ethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes under controlled conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts for esterification and hydrolysis reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids.
Scientific Research Applications
4-Butyl-2-ethyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 4-butyl-2-ethyloctanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, influencing their activity. Additionally, the long carbon chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-2-ethylhexanoic acid
- 4-Butyl-2-ethylheptanoic acid
- 4-Butyl-2-ethylundecanoic acid
Uniqueness
4-Butyl-2-ethyloctanoic acid is unique due to its specific carbon chain length and the positioning of the butyl and ethyl groups. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
4-butyl-2-ethyloctanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-7-9-12(10-8-5-2)11-13(6-3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
InChI Key |
KZCVGIKIMLDNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)CC(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
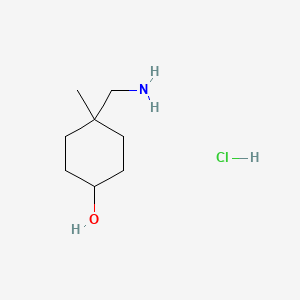
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)

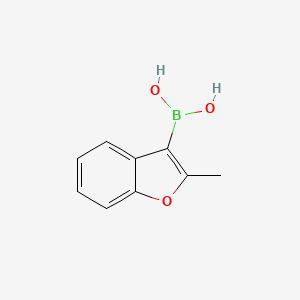
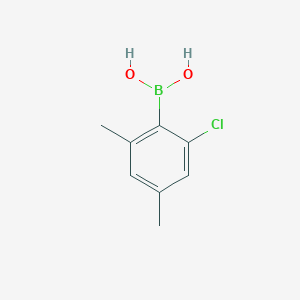
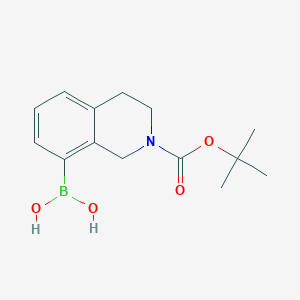
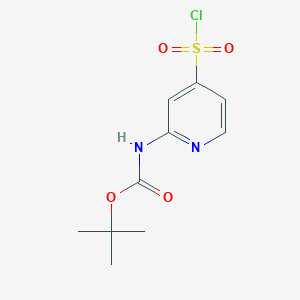
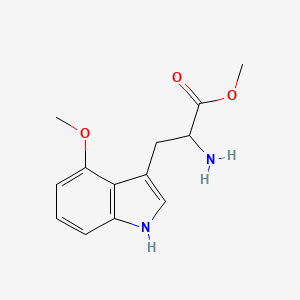
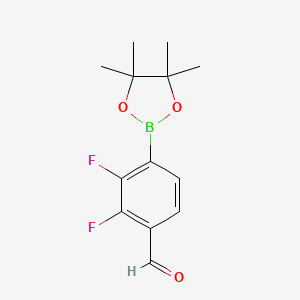
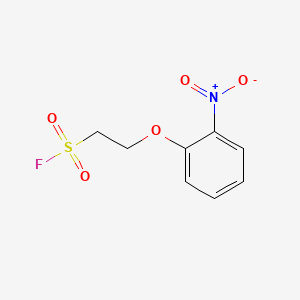
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
